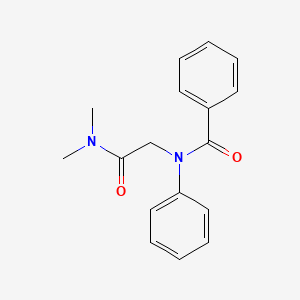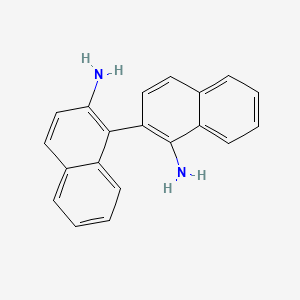
(1,2'-Binaphthalene)-1,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2’-Binaphthalene)-1,2’-diamine is an organic compound with the molecular formula C20H16N2 It is a derivative of binaphthalene, featuring two amino groups attached to the naphthalene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2’-Binaphthalene)-1,2’-diamine typically involves the reaction of 1,2’-binaphthalene with ammonia or amines under specific conditions. One common method is the high-temperature polycondensation reaction between [1,1′-binaphthalene]-4,4′-diamine and thiophene-2,5-dicarbaldehyde . This reaction is carried out in non-protic polar solvents like chloroform and dichloromethane .
Industrial Production Methods: Industrial production methods for (1,2’-Binaphthalene)-1,2’-diamine are not extensively documented. the principles of high-temperature polycondensation and the use of specific catalysts and solvents are likely employed to achieve large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2’-Binaphthalene)-1,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.
Substitution: The amino groups in (1,2’-Binaphthalene)-1,2’-diamine can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted binaphthalene derivatives, quinones, and reduced amine compounds.
Applications De Recherche Scientifique
(1,2’-Binaphthalene)-1,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of advanced materials, including functionalized nanoparticles.
Mécanisme D'action
The mechanism of action of (1,2’-Binaphthalene)-1,2’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .
Comparaison Avec Des Composés Similaires
1,1’-Binaphthalene-2,2’-diamine: This compound is similar in structure but differs in the position of the amino groups.
2,2’-Binaphthalene: Another related compound with different substitution patterns.
Uniqueness: (1,2’-Binaphthalene)-1,2’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
795-95-9 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-(1-aminonaphthalen-2-yl)naphthalen-2-amine |
InChI |
InChI=1S/C20H16N2/c21-18-12-10-13-5-1-3-7-15(13)19(18)17-11-9-14-6-2-4-8-16(14)20(17)22/h1-12H,21-22H2 |
Clé InChI |
YGXXZEGNXIPOQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C4=CC=CC=C4C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



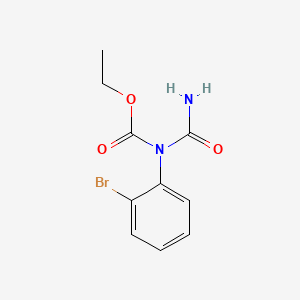
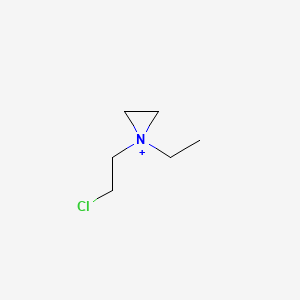
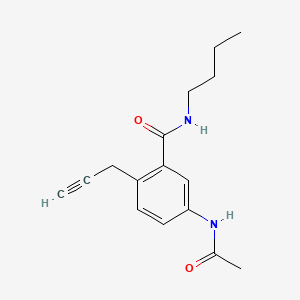
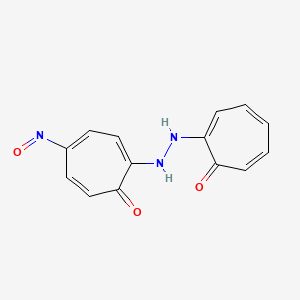
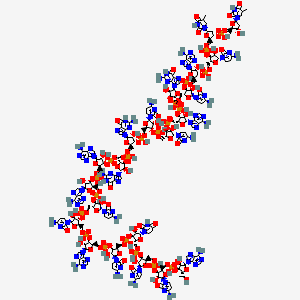
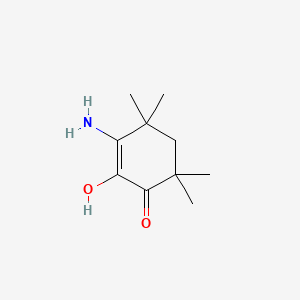
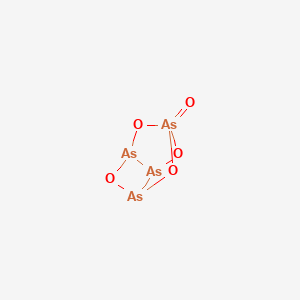
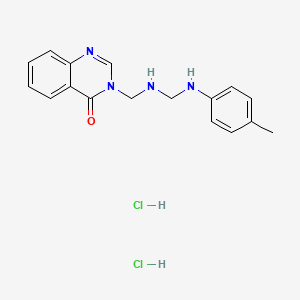
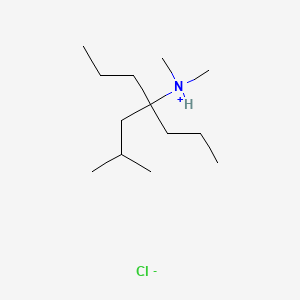

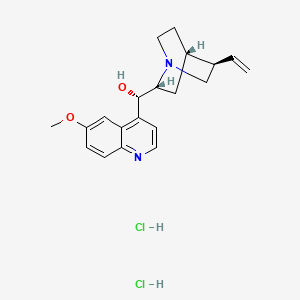
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
